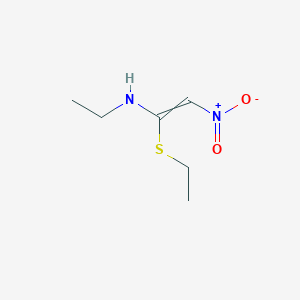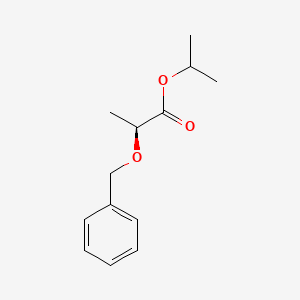
Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- is an organic compound with a complex structure It is an ester derivative of propanoic acid, featuring a phenylmethoxy group and a 1-methylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- typically involves esterification reactions. One common method is the reaction between propanoic acid and an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include alcohols, acids, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The phenylmethoxy group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-methyl-, 1-methylethyl ester
- 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
Uniqueness
Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- is unique due to its specific ester and phenylmethoxy groups, which confer distinct chemical properties and potential applications. Its stereochemistry (2S) also adds to its uniqueness, influencing its reactivity and interactions.
Properties
CAS No. |
169104-23-8 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-phenylmethoxypropanoate |
InChI |
InChI=1S/C13H18O3/c1-10(2)16-13(14)11(3)15-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3/t11-/m0/s1 |
InChI Key |
XQSDGZJPMXZJSW-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)OC(=O)C(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


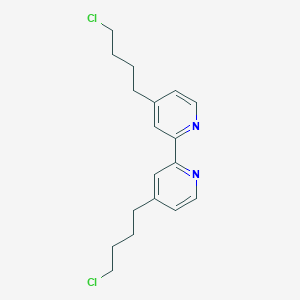
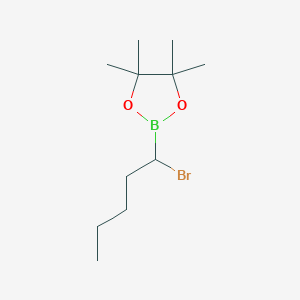


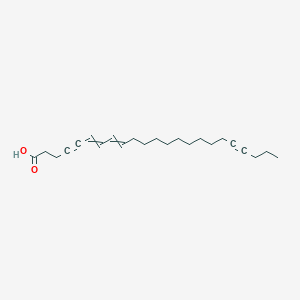
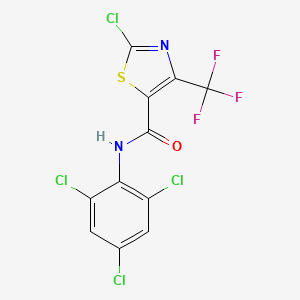


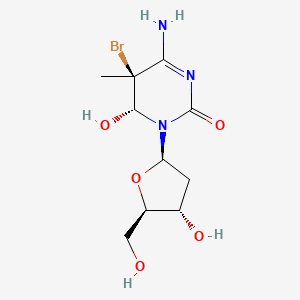


![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
